4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate
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Overview
Description
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate can be achieved through multi-component reactions (MCRs), which are powerful tools in organic synthesis. One common method involves the Strecker reaction, which is a three-component reaction between an aldehyde, an amine, and a cyanide source . For example, the reaction between 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in acetonitrile at room temperature can produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of readily available starting materials suggest that it could be scaled up for industrial production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and acetate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline analogs.
Scientific Research Applications
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various isoquinoline derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways. For example, it may inhibit enzymes involved in the biosynthesis of certain biomolecules or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: This compound is synthesized using a similar Strecker reaction and has similar structural features.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of the enzyme AKR1C3 and has applications in cancer research.
Uniqueness
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C18H17NO3/c1-13(20)22-17-8-6-15(7-9-17)18(21)19-11-10-14-4-2-3-5-16(14)12-19/h2-9H,10-12H2,1H3 |
InChI Key |
PFPFVCATSUWITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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